molecular formula C11H10ClNO3 B1608863 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid CAS No. 848316-25-6

4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid

Cat. No.: B1608863
CAS No.: 848316-25-6
M. Wt: 239.65 g/mol
InChI Key: TUWHJTBVTPKIKT-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 848316-25-6, CID 4962848) is a benzoic acid derivative with a molecular formula of C₁₁H₁₀ClNO₃ . Its structure features:

  • A chloro substituent at position 4 on the aromatic ring.
  • A 2-oxopyrrolidin-1-yl group at position 3, introducing a lactam ring that enhances conformational rigidity .
  • A carboxylic acid group at position 1, contributing to hydrogen-bonding capacity and solubility in polar solvents.

Key physicochemical properties include:

  • Molecular Weight: 239.65 g/mol.

Properties

IUPAC Name

4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-8-4-3-7(11(15)16)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWHJTBVTPKIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407178
Record name 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848316-25-6
Record name 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Reaction

  • Starting Materials: 4-chlorobenzoic acid or its activated derivatives (e.g., esters or acid chlorides) and 2-pyrrolidinone.
  • Reaction Conditions: The reaction is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
  • Base Catalysis: Potassium carbonate (K₂CO₃) or other mild bases are used to deprotonate the pyrrolidinone nitrogen, facilitating nucleophilic attack on the aromatic ring.
  • Temperature: Elevated temperatures (80–120°C) are applied to promote substitution.
  • Outcome: Formation of the this compound via displacement of the chloro substituent or via coupling on an activated aromatic intermediate.

This method is supported by analogous synthesis of 4-chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile, where 4-chlorobenzonitrile reacts with 2-pyrrolidinone under basic conditions in DMF, indicating the feasibility of nucleophilic substitution on the aromatic ring bearing a chloro substituent.

Esterification and Hydrolysis Steps

  • Ester Formation: In some synthetic routes, the carboxylic acid group of 4-chlorobenzoic acid is first converted into a methyl ester to improve solubility and reactivity.
  • Subsequent Reaction: The ester undergoes nucleophilic substitution with 2-pyrrolidinone.
  • Hydrolysis: After substitution, the ester is hydrolyzed back to the free acid under acidic or basic conditions to yield the target benzoic acid derivative.

This stepwise approach allows better control over reaction conditions and purification.

Hydrazide Intermediate Route

  • Hydrazide Formation: Starting from pyrrolidinone derivatives, the corresponding acid hydrazide can be synthesized by reacting butanoic acid derivatives with hydrazine monohydrate under reflux in 2-propanol.
  • Cyclization Considerations: Attempts to cyclize hydrazide intermediates under acidic conditions may lead to ring closure back to pyrrolidinone, so mild conditions are preferred to maintain open-chain intermediates.
  • Application: This intermediate can be further functionalized to introduce the pyrrolidinone moiety onto the aromatic acid.

This route highlights the importance of controlling reaction conditions to preserve desired functional groups and ring structures.

Industrial Scale Preparation

  • Scale-Up Considerations: For industrial production, continuous flow reactors and optimized reaction parameters are employed to enhance yield and purity.
  • Purification: Recrystallization and chromatographic techniques are used to isolate the compound with high purity.
  • Cost and Efficiency: Selection of inexpensive starting materials and scalable synthetic steps is critical. For example, related benzoic acid derivatives have been synthesized on a 70 kg scale with overall yields around 24%, demonstrating feasibility for large-scale production.

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose/Outcome Notes
Nucleophilic Substitution 4-chlorobenzoic acid or ester, 2-pyrrolidinone, K₂CO₃, DMF, 80–120°C Introduction of pyrrolidinone moiety Base deprotonates pyrrolidinone N
Esterification Methanol, acidic catalyst (e.g., H₂SO₄) Conversion of acid to methyl ester Improves solubility/reactivity
Hydrolysis Acidic or basic aqueous conditions Conversion of ester back to free acid Mild conditions to avoid side reactions
Hydrazide Formation Hydrazine monohydrate, reflux in 2-propanol Formation of acid hydrazide intermediate Requires mild conditions to prevent cyclization
Purification Recrystallization, chromatography Isolation of pure product Critical for pharmaceutical applications

Research Findings and Characterization

  • Spectroscopic Analysis: The compound is characterized by NMR (¹H and ¹³C), showing aromatic proton signals (δ 7.5–8.2 ppm) and pyrrolidinone protons (δ 3.5–4.0 ppm), confirming substitution.
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular formula and purity.
  • X-ray Crystallography: Used to confirm the spatial arrangement of the chloro, carboxylic acid, and pyrrolidinone groups.
  • FT-IR: Characteristic peaks include C=O stretch (~1680 cm⁻¹) from the pyrrolidinone ring and O-H stretch from the acid group.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that derivatives of benzoic acid, including 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid, have been investigated as potential inhibitors of the Hedgehog signaling pathway, which is implicated in various malignancies. The compound serves as a scaffold for the development of novel therapeutic agents targeting cancer cells by inhibiting this signaling pathway .

Structure-Activity Relationship (SAR) Studies:
SAR analyses have shown that modifications to the benzoic acid structure can enhance biological activity. For instance, the introduction of the oxopyrrolidinyl group has been associated with improved efficacy against specific cancer cell lines. These studies provide insights into optimizing the compound for better therapeutic outcomes .

Agricultural Applications

Plant Immune Priming:
The compound has been noted for its ability to enhance plant immunity. Similar compounds have been shown to act as immune priming agents in Arabidopsis, conferring resistance against bacterial pathogens. The mechanism involves the activation of defense-related genes, suggesting that this compound could be explored for agricultural use to bolster crop resilience .

Elicitor Activity:
Studies indicate that benzoic acid derivatives can function as elicitors that induce systemic acquired resistance (SAR) in plants. The application of such compounds could lead to reduced reliance on chemical pesticides, promoting sustainable agricultural practices .

Material Science

Polymer Synthesis:
The compound's unique chemical structure makes it a candidate for use in synthesizing advanced materials. Its properties can be leveraged in creating polymers with specific functionalities, such as enhanced thermal stability or chemical resistance. Research into its polymerization behavior is ongoing, with potential applications in coatings and composites .

Nanomaterial Development:
Recent investigations have explored the use of benzoic acid derivatives in the fabrication of nanomaterials. These materials exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronic devices .

Case Studies

Study Focus Findings
Hedgehog Inhibitors Cancer TreatmentIdentified this compound as a potent inhibitor of Hedgehog signaling in malignancies.
Plant Immunity Agricultural ElicitorsDemonstrated that similar compounds enhance disease resistance in Arabidopsis, suggesting potential agricultural applications.
Polymer Research Material ScienceExplored the synthesis of polymers using benzoic acid derivatives, highlighting their utility in advanced material applications.

Mechanism of Action

The mechanism of action of 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acids with Heterocyclic Substituents

a) 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid ()
  • Structure: Contains an azetidinone ring (4-membered β-lactam) substituted with a nitrobenzene group.
  • The nitro group enhances electron-withdrawing effects, which may reduce solubility in aqueous media.
  • Biological Relevance: Azetidinones are associated with antimicrobial activity, suggesting divergent applications compared to the target compound .
b) 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic Acid (CAS 735269-97-3, )
  • Structure: Features a thiazolidinone core conjugated with a furyl group and methoxyphenyl substituents.
  • Key Differences: The thiazolidinone ring (5-membered, sulfur-containing) introduces distinct electronic and steric properties. Extended π-conjugation from the furyl and methoxyphenyl groups may enhance UV absorption, impacting analytical detection methods.
  • Molecular Weight : Higher (≈470 g/mol) due to bulky substituents, likely reducing membrane permeability .

Benzoic Acids with Sulfur-Containing Groups

4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid ()
  • Structure : Contains a sulfamoyl group linked to pyridine.
  • Key Differences: The sulfamoyl group increases acidity (pKa ≈ 2–3) compared to the pyrrolidinone substituent (pKa of benzoic acid ≈ 4.2). Pyridine inclusion may enhance metal coordination or π-π stacking interactions.
  • Molecular Formula : C₁₂H₉ClN₂O₄S (312.73 g/mol), heavier than the target compound .

Complex Derivatives with Multiple Substituents

4-(2-{3,5-Dichloro-6-[(6-ethyl-2,3-dihydro-1H-indol-1-yl)methyl]-2-oxopyridin-1(2H)-yl}ethyl)benzoic Acid (CAS 1201818-26-9, )
  • Structure: Combines a dichloropyridinone core with an ethylindolyl group and benzoic acid.
  • Molecular Weight : 471.38 g/mol, significantly larger than the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS (Ų, [M+H]⁺) Biological Relevance
4-Chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid C₁₁H₁₀ClNO₃ 239.65 Chloro, pyrrolidinone 149.0 Intermediate in drug synthesis
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid C₁₆H₁₂ClN₂O₅ 347.73 Chloro, nitro, azetidinone Not Available Antimicrobial potential
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid C₁₂H₉ClN₂O₄S 312.73 Chloro, pyridinylsulfamoyl Not Available Enzyme inhibition studies
4-(2-{3,5-Dichloro-6-[(6-ethylindolyl)methyl]-2-oxopyridin-1-yl}ethyl)benzoic Acid C₂₅H₂₄Cl₂N₂O₃ 471.38 Dichloro, ethylindolyl, pyridinone Not Available High-affinity ligand design

Key Research Findings

  • Structural Rigidity: The pyrrolidinone ring in the target compound provides moderate conformational stability, balancing solubility and membrane permeability better than bulkier analogs (e.g., indole-containing derivatives) .
  • Reactivity : Sulfamoyl and nitro groups in analogs () increase electrophilicity, which may correlate with enhanced biological activity but also higher toxicity risks.
  • Analytical Utility: The target compound’s CCS values (149–161 Ų) suggest suitability for LC-MS workflows, whereas more complex derivatives (e.g., thiazolidinone-furyl analogs) may require specialized ionization methods .

Biological Activity

4-Chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10ClNO3\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}\text{O}_3

This compound features a benzoic acid moiety substituted with a chloro group and a pyrrolidinone ring, contributing to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. In studies, this compound demonstrated moderate antibacterial activity against various Gram-positive bacteria and fungi:

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialGram-positive bacteria
DerivativesAntifungalC. albicans

The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Properties

The oxopyrrolidine moiety has been associated with anti-inflammatory effects. Studies suggest that compounds containing this structure can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions like arthritis or other inflammatory diseases.

3. Antitumor Activity

Preliminary investigations have indicated that this compound may possess antitumor properties . The compound's ability to induce apoptosis in cancer cells has been noted in various in vitro assays:

Cell LineConcentration (µM)Inhibition (%)Reference
Hep-G2540
A20581035

These findings suggest further exploration into its potential as an anticancer drug.

Case Studies and Experimental Findings

In a study evaluating the biological activity of benzoic acid derivatives, this compound was highlighted for its ability to activate proteolytic pathways in human fibroblasts, enhancing cellular repair mechanisms:

"The compound showed a significant induction of cathepsins B and L activities, which are crucial for protein degradation and cellular homeostasis" .

In Silico Studies

Computational studies have provided insights into the binding affinities of this compound to various biological targets. Molecular docking simulations revealed promising interactions with proteins involved in inflammation and cancer progression, indicating its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid, and how can purity be ensured?

  • Methodology : A three-step synthesis (reduction, cyclization, hydrolysis) using ethyl 4-chloroacetoacetate as a starting material has been demonstrated for structurally related pyrrolidinone derivatives . For purity, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm via nuclear magnetic resonance (NMR) spectroscopy. Ensure inert reaction conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive intermediates.
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and optimize column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Framework :

  • NMR : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns and pyrrolidinone ring integrity.
  • FT-IR : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and carboxylic acid O-H stretches (~2500-3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode).
    • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .

Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?

  • Solubility : The compound is sparingly soluble in water due to the hydrophobic pyrrolidinone and chloro substituents. Use dimethyl sulfoxide (DMSO) or ethanol as co-solvents for biological assays.
  • Stability : Monitor pH-dependent hydrolysis of the carboxylic acid group. Store lyophilized at -20°C under argon to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf-life .

Advanced Research Questions

Q. How do the chloro and pyrrolidinone substituents influence the compound’s bioactivity and binding mechanisms?

  • Structure-Activity Relationship (SAR) :

  • The chloro group enhances lipophilicity and may facilitate membrane penetration, while the pyrrolidinone ring provides conformational rigidity for target binding.
  • Experimental Design : Perform competitive binding assays (e.g., fluorescence polarization) against enzymes like cyclooxygenase-2 (COX-2) or kinases, comparing activity to unsubstituted benzoic acid analogs .
    • Mechanistic Insights : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to model interactions with active sites .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Data Reconciliation :

  • Batch Variability : Validate compound purity (≥95% via HPLC) and exclude degradation products.
  • Assay Conditions : Standardize protocols (e.g., cell line origin, serum concentration, incubation time). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature).

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

  • In Silico Tools :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify nucleophilic/electrophilic regions.
  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential binding features (e.g., hydrogen bond acceptors near the pyrrolidinone ring) .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid
Reactant of Route 2
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4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid

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